O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate
Overview
Description
O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C13H15ClO4. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate involves several steps. One common method includes the reaction of 3-chloro-2-methylphenyl ethyl bromide with diethyl oxalate under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Chemical Reactions Analysis
O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Scientific Research Applications
O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate can be compared with other similar compounds such as:
O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
O1-[2-(3-Methylphenyl)ethyl] O2-ethyl oxalate: This compound lacks the chlorine atom, which can influence its chemical properties and interactions.
O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-methyl oxalate: This compound has a methyl group instead of an ethyl group, which may alter its solubility and reactivity.
Properties
IUPAC Name |
2-O-[2-(3-chloro-2-methylphenyl)ethyl] 1-O-ethyl oxalate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)13(16)18-8-7-10-5-4-6-11(14)9(10)2/h4-6H,3,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYZZHHZNJEPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C(=CC=C1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160588 | |
Record name | Ethanedioic acid, 1-[2-(3-chloro-2-methylphenyl)ethyl] 2-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443313-73-2 | |
Record name | Ethanedioic acid, 1-[2-(3-chloro-2-methylphenyl)ethyl] 2-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443313-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedioic acid, 1-[2-(3-chloro-2-methylphenyl)ethyl] 2-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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